molecular formula C14H14N2O2 B2507072 Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone CAS No. 1210209-88-3

Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2507072
CAS No.: 1210209-88-3
M. Wt: 242.278
InChI Key: DPUAWVNPAOZTRN-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring a 5-membered isoxazole ring linked to a 3-phenyl-substituted pyrrolidine moiety via a ketone bridge. The isoxazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry.

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-6-8-15-18-13)16-9-7-12(10-16)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUAWVNPAOZTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes or alkenes to form the isoxazole ring . Metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing environmental impact. The use of eco-friendly and sustainable synthetic strategies is becoming increasingly important in industrial applications .

Chemical Reactions Analysis

1.1. Isoxazole Ring Formation

Common methods include:

  • 1,3-Dipolar Cycloaddition : Reaction of nitrile oxides with α,β-unsaturated carbonyl compounds under dielectric heating or metal-free conditions .

  • Sonogashira Coupling : Palladium-catalyzed coupling of terminal alkynes with aryl halides, followed by cycloaddition with hydroximinoyl chlorides .

  • Multicomponent Reactions : For example, the combination of aldehydes, hydroxylamine hydrochloride, and β-keto esters under catalytic conditions (e.g., g-C₃N₄) .

1.2. Pyrrolidine Coupling

The pyrrolidine moiety is likely introduced via:

  • Nucleophilic Substitution : Reaction of a pyrrolidine derivative (e.g., 3-phenylpyrrolidine) with an activated carbonyl group (e.g., acyl chloride).

  • Condensation Reactions : Knoevenagel or similar condensations to link the pyrrolidine to the isoxazole core .

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups:

2.1. Oxidation and Reduction

  • Oxidation : The methanone group can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).

  • Reduction : The ketone may be reduced to secondary alcohols using LiAlH₄ or catalytic hydrogenation.

2.2. Substitution Reactions

  • Electrophilic Aromatic Substitution : The isoxazole ring’s electron-deficient nature allows substitution at specific positions (e.g., C-3 or C-5) with electrophiles like halogens or nitro groups .

  • Nucleophilic Attack : The carbonyl group in the methanone moiety may undergo nucleophilic acyl substitution (e.g., with amines or alcohols).

2.3. Ring-Opening Reactions

  • Isoxazole Ring : Under acidic or basic conditions, the ring may open to form keto-imine intermediates, though this is less common due to the ring’s stability .

Reaction Conditions and Mechanisms

Reaction TypeConditionsMechanism
1,3-Dipolar Cycloaddition Dielectric heating, metal-free, mild temperatures Concerted [3+2] cycloaddition between nitrile oxide and dipolarophile
Sonogashira Coupling Pd catalyst, CuI, amine ligand, room temperature Oxidative addition of alkyne to Pd, transmetallation, reductive elimination
Multicomponent Reaction g-C₃N₄ catalyst, water solvent, ambient temperature Stepwise formation of intermediates with hydroxylamine and β-keto esters

Analytical Techniques

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies yields and isolates by-products.

  • NMR Spectroscopy : Confirms structural integrity and functional group positions.

Comparative Analysis of Similar Compounds

FeatureIsoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone Analogous Isoxazole Derivatives
Isoxazole Reactivity Electrophilic substitution at C-3/C-5 Similar reactivity patterns
Pyrrolidine Functionality Facilitates nucleophilic substitutionVaries (e.g., acetylated vs. alkylated)
Synthetic Flexibility Multiple coupling strategies Dependent on substituents

Challenges and Considerations

  • Selectivity : The pyrrolidine’s steric hindrance may influence reaction pathways.

  • Stability : The isoxazole ring’s stability under harsh conditions (e.g., acidic/basic hydrolysis) requires careful optimization .

  • By-Product Control : Multi-step syntheses often generate by-products, necessitating purification steps.

Scientific Research Applications

Chemistry

Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

  • Oxidation : Can be oxidized to form oxides.
  • Reduction : Can be reduced to yield amines or other derivatives.
  • Substitution : Capable of undergoing substitution reactions where functional groups are exchanged.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, allowing chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The biological activities of isoxazol derivatives have been extensively studied, revealing their potential in several therapeutic areas:

  • Antimicrobial Activity : this compound has shown promising results against various pathogens.
  • Antiviral Properties : Research indicates that this compound can inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Effects : The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through enzyme inhibition and receptor interaction.

The mechanisms underlying these activities include enzyme inhibition (e.g., cyclooxygenases) and interference with biochemical pathways related to inflammation and cancer progression.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential across various diseases:

  • Analgesic Properties : Animal studies suggest that certain derivatives exhibit pain-relieving effects comparable to established analgesics.
  • Potential in Neurology : The compound's interaction with neurotransmitter systems may offer avenues for treating neurological disorders.

The pharmacokinetics of this compound indicate rapid absorption and high tissue distribution, primarily metabolized by hepatic enzymes, which influence its bioavailability and therapeutic efficacy.

Industry

In industrial applications, isoxazol derivatives contribute to the development of new materials and chemical processes. Their unique chemical properties make them valuable in formulating products ranging from pharmaceuticals to agrochemicals.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity:

Structural FeatureEffect on Activity
Substituents on the isoxazole ringInfluence lipophilicity and receptor binding affinity
Pyrrolidine moietyEnhances interaction with biological targets
Functional groupsAffect solubility and metabolic stability

Modifications to the pyrrolidine ring have shown increased selectivity for specific biological targets, enhancing the therapeutic potential of this compound.

Antiviral Activity

A series of studies synthesized various isoxazole derivatives to evaluate their antiviral efficacy. The most active compounds demonstrated significant reductions in viral loads in vitro compared to control groups, indicating their potential as antiviral agents.

Analgesic Properties

In preclinical trials, certain derivatives exhibited analgesic effects comparable to standard pain relief medications. These findings suggest that isoxazol derivatives could be developed into novel analgesics with fewer side effects than traditional options.

Anticancer Studies

Research has shown that isoxazol derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and disruption of signaling pathways involved in tumor growth. These studies highlight the compound's potential as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone with two structurally related methanone derivatives and a piperidone-based analog from the provided evidence:

Compound Core Structure Key Substituents Synthesis Highlights Notable Properties
This compound Isoxazole + pyrrolidine 5-Isoxazolyl, 3-phenylpyrrolidinyl Likely involves cyclization for isoxazole formation* Potential metabolic stability, stereochemical diversity
Compound 7a Pyrazole + thiophene 5-Amino-3-hydroxypyrazolyl, 2,4-diamino-3-cyanothiophenyl Condensation of malononitrile with sulfur in 1,4-dioxane High polarity due to amino and cyano groups
Compound 7b Pyrazole + thiophene 5-Amino-3-hydroxypyrazolyl, ethyl 2,4-diaminothiophenyl-3-carboxylate Ethyl cyanoacetate used as a precursor Enhanced solubility from ester group
Piperidone derivative Piperidone + thiadiazole 3,5-Dimethylpiperidinyl, 5-methylthiadiazolylsulfonyl X-ray-confirmed crystal structure with disordered methyl groups Stabilized by C-H⋯O/N/S interactions; molecular weight 451.59

Key Differences and Implications

Heterocyclic Core: The isoxazole ring in the target compound offers greater oxidative stability compared to the pyrazole in Compounds 7a/7b, which may influence pharmacokinetics .

Substituent Effects: The 3-phenylpyrrolidine group in the target compound provides a chiral center and aromatic stacking capability, contrasting with the cyanothiophene (7a) or ester-functionalized thiophene (7b) substituents, which prioritize electron-withdrawing effects .

Synthetic Routes: Compounds 7a/7b are synthesized via condensation with malononitrile or ethyl cyanoacetate in 1,4-dioxane , whereas the target compound’s synthesis would likely require isoxazole-specific cyclization reagents (e.g., hydroxylamine for oxime formation).

Physicochemical Properties :

  • The piperidone derivative’s crystal packing (C-H⋯O/N/S interactions) suggests higher solid-state stability compared to the target compound, whose phenyl-pyrrolidine moiety may favor solubility in lipophilic environments.

Biological Activity

Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Overview of this compound

Isoxazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound this compound combines the isoxazole ring with a pyrrolidine moiety, which enhances its biological activity profile.

The biological activity of isoxazole derivatives can be attributed to various mechanisms:

  • Enzyme Inhibition : Many isoxazole compounds have been shown to inhibit key enzymes involved in disease processes. For example, they may inhibit cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory pathways.
  • Receptor Interaction : Isoxazole derivatives can interact with specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
  • Biochemical Pathway Interference : These compounds can disrupt pathways related to inflammation, cancer growth, and microbial infections, leading to therapeutic effects.

Pharmacokinetics

The pharmacokinetics of this compound is influenced by its chemical structure:

ParameterDescription
Absorption Varies based on formulation; often rapid
Distribution High tissue distribution due to lipophilicity
Metabolism Primarily hepatic; involves cytochrome P450 enzymes
Excretion Renal excretion predominates

These properties significantly impact the bioavailability and therapeutic efficacy of the compound.

Antimicrobial Activity

Isoxazol derivatives have demonstrated notable antimicrobial properties. A study highlighted that various substituted isoxazoles exhibited strong activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) as low as 0.40 µM against human rhinovirus serotypes .

Anticancer Properties

Research indicates that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis and metastasis.

For instance, certain isoxazole compounds have been shown to reduce cell viability in leukemia cell lines significantly .

Anti-inflammatory Effects

Isoxazol derivatives also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This has been particularly noted in studies involving models of arthritis and other inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureEffect on Activity
Substituents on the isoxazole ring Affect lipophilicity and receptor binding affinity
Pyrrolidine moiety Enhances interaction with biological targets
Functional groups Influence solubility and metabolic stability

Studies show that modifications to the pyrrolidine ring can lead to increased selectivity for certain biological targets, enhancing therapeutic potential .

Case Studies

  • Antiviral Activity : A series of isoxazole derivatives were synthesized and evaluated for their ability to inhibit viral replication in vitro. The most active compounds showed significant reductions in viral load in treated cells compared to controls .
  • Analgesic Properties : In animal models, certain isoxazole derivatives exhibited analgesic effects comparable to standard pain relief medications, demonstrating their potential as new analgesics .

Q & A

Q. What are the established synthetic routes for Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves (3 + 2) cycloaddition reactions , where nitrile oxides react with alkynes or alkenes to form the isoxazole ring . Metal-free routes are preferred to avoid toxicity and cost issues associated with metal catalysts. Key optimization parameters include:

ParameterTypical Conditions/ReagentsImpact on Yield/Purity
SolventPolar aprotic solvents (e.g., DMF, THF)Enhances reaction homogeneity
Temperature60–80°CBalances reaction rate/stability
CatalystsNone (metal-free) or mild bases (e.g., K2CO3)Reduces side reactions
PurificationColumn chromatography or recrystallizationEnsures >95% purity

Contradictions in literature often arise from solvent choice affecting regioselectivity. For example, DMF may favor cycloaddition, while THF slows the reaction, requiring longer times .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks (e.g., pyrrolidine N-methyl group at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak at m/z 242.11 (C₁₄H₁₄N₂O₂) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles, critical for validating the isoxazole-pyrrolidine linkage .

Discrepancies in crystallographic data (e.g., bond angles >5° from expected values) may indicate conformational flexibility or crystal packing effects .

Advanced Research Questions

Q. How does the electronic nature of the isoxazole ring influence the compound’s reactivity in substitution or oxidation reactions?

The isoxazole ring’s electron-deficient nature (due to O/N electronegativity) directs electrophilic attacks to the 4-position, while nucleophilic substitutions favor the 3-position. For example:

  • Oxidation : Using H₂O₂/acid converts the isoxazole to an α,β-unsaturated ketone, altering bioactivity .
  • Reduction : NaBH₄ selectively reduces the ketone group without affecting the heterocycle, enabling derivative synthesis .

Contradictions in reactivity may arise from steric hindrance by the 3-phenylpyrrolidine group, which slows reactions at proximal sites. Computational modeling (DFT) is recommended to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Reported antimicrobial IC₅₀ values vary by >50% between bacterial strains due to differences in membrane permeability or efflux pump activity. Methodological solutions include:

  • Standardized Assays : Use consistent models (e.g., S. aureus ATCC 25923) and controls.
  • Metabolic Profiling : LC-MS/MS to quantify intracellular compound levels, correlating with activity .
  • Synergistic Studies : Combine with efflux pump inhibitors (e.g., verapamil) to isolate intrinsic efficacy .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

Instability in acidic environments (e.g., gastric pH) is attributed to hydrolysis of the methanone group. Stabilization strategies:

  • Prodrug Design : Mask the ketone as an ester (e.g., acetyloxymethyl), which hydrolyzes in vivo .
  • Pyrrolidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position to reduce nucleophilic attack .

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is critical to validate modifications .

Q. What computational methods are effective in predicting binding modes of this compound to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify interactions with enzymes like COX-2 or kinases. Key steps:

Target Preparation : Retrieve PDB structures (e.g., 5KIR for COX-2).

Docking Validation : Compare with co-crystallized ligands (RMSD <2.0 Å).

Binding Free Energy : MM/GBSA calculations to rank derivatives .

Contradictions between in silico predictions and experimental IC₅₀ often stem from solvation effects or protein flexibility.

Methodological Best Practices

  • Synthesis : Prioritize metal-free routes for eco-friendly scalability .
  • Characterization : Combine XRD and NMR to resolve stereochemical ambiguities .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects .

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